molecular formula C20H19N5O3 B2453414 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide CAS No. 891113-55-6

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide

Cat. No. B2453414
M. Wt: 377.404
InChI Key: OWNNOMIFWCOCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

There is a similar compound available for purchase on BenchChem1, but the synthesis process is not provided.



Physical And Chemical Properties Analysis

Sigma-Aldrich is a leading supplier of chemical and life science products for research and industry2. However, the specific physical and chemical properties of the compound you mentioned are not provided.


Scientific Research Applications

Radiosynthesis for PET Imaging

A study detailed the radiosynthesis of a selective radioligand, showcasing its utility in positron emission tomography (PET) imaging of the translocator protein (18 kDa). This research highlights the compound's relevance in imaging and diagnosing neuroinflammatory processes, demonstrating a critical application in medical diagnostics and research on neurological diseases (Dollé et al., 2008).

Antimicrobial Activity

Another study synthesized new heterocycles incorporating an antipyrine moiety, demonstrating their antimicrobial activity. Such research underscores the potential of these compounds in developing new antimicrobial agents, contributing to the ongoing battle against resistant microbial strains (Bondock et al., 2008).

Synthesis of Novel Isoxazolines and Isoxazoles

Research on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition provides insights into new synthetic pathways. This study contributes to the field of organic chemistry by offering new methods for creating heterocyclic compounds with potential applications in drug development and material science (Rahmouni et al., 2014).

Design and Synthesis for Anti-inflammatory Properties

The design and synthesis of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties represent a significant step towards new therapeutic agents. This research is pivotal in drug discovery, offering a foundation for developing new medications to treat pain and inflammation (Selvam et al., 2012).

Neuroinflammation PET Imaging

A novel series of pyrazolo[1,5-a]pyrimidines related to known compounds demonstrated subnanomolar affinity for the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research is crucial for developing PET imaging agents to study neuroinflammation, aiding in the diagnosis and understanding of neurological conditions (Damont et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources1.


Future Directions

There is a similar compound available on BenchChem3, suggesting that there may be ongoing research or potential applications for these types of compounds.


Please consult a professional chemist or a trusted database for more detailed and accurate information. It’s important to handle all chemicals with appropriate safety measures.


properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-17(14(2)8-13)25-19-16(10-23-25)20(27)24(12-22-19)11-18(26)21-9-15-4-3-7-28-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNNOMIFWCOCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide

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